5-Amino-1-benzylimidazole-4-carboxamide

Synthetic chemistry Purine synthesis Guanine analogs

5-Amino-1-benzylimidazole-4-carboxamide (CAS 3815-69-8) has a pre-installed N1-benzyl group that eliminates regioselectivity challenges, enabling direct cyclodesulfurization to 9-benzylpurines. The vicinal 5-amino/4-carboxamide architecture supports purine library synthesis, antiviral acyclovir/ganciclovir analog programs, and T. cruzi SAR campaigns where the benzyl motif confers ~7-fold oral potency advantages over nifurtimox. Procure this pre-functionalized building block to skip the AICA (CAS 360-97-4) N-benzylation step, reducing synthetic step count and improving overall yield.

Molecular Formula C11H12N4O
Molecular Weight 216.24 g/mol
CAS No. 3815-69-8
Cat. No. B103097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1-benzylimidazole-4-carboxamide
CAS3815-69-8
Molecular FormulaC11H12N4O
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=NC(=C2N)C(=O)N
InChIInChI=1S/C11H12N4O/c12-10-9(11(13)16)14-7-15(10)6-8-4-2-1-3-5-8/h1-5,7H,6,12H2,(H2,13,16)
InChIKeyJAODJMVGFQELNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-benzylimidazole-4-carboxamide (CAS 3815-69-8): Core Properties and Procurement-Relevant Class Context


5-Amino-1-benzylimidazole-4-carboxamide (CAS 3815-69-8, C11H12N4O, MW 216.24 g·mol⁻¹) is a synthetic heterocyclic small molecule characterized by an imidazole core bearing a 5-amino group, a 4-carboxamide moiety, and an N1-benzyl substituent [1]. The vicinal arrangement of the 5-amino and 4-carboxamide functionalities renders the compound a versatile intermediate in purine and nucleoside chemistry [2][3]. Commercially, it is typically offered at ≥97% purity, with standard analytical characterization by NMR, HPLC, or GC . Unlike the unsubstituted parent 5-aminoimidazole-4-carboxamide (AICA, CAS 360-97-4), the pre-installed benzyl group enables direct access to 9-benzylpurine scaffolds without an additional N-alkylation step, a key consideration for synthetic route selection [2].

Why 5-Amino-1-benzylimidazole-4-carboxamide Cannot Be Replaced by Generic Imidazole-4-carboxamide Analogs


The N1‑benzyl substituent is not a passive structural feature; it serves as a pre‑installed protecting group and a regiodirecting element that dictates the outcome of key cyclization and rearrangement reactions. Substituting the N1‑benzyl with a smaller alkyl group (e.g., methyl) or with hydrogen (the parent AICA) eliminates the ability to directly generate 9‑benzylpurines via cyclodesulfurization or formamidine cyclization, forcing an additional alkylation step that often suffers from poor regioselectivity and lower overall yield [1]. In the context of kinase‑targeted medicinal chemistry, the benzyl (or substituted benzyl) moiety engages in π‑stacking interactions with hydrophobic pockets (e.g., the Phe583 residue of B‑RAFV600E) that smaller substituents cannot replicate, directly impacting target affinity [2]. Furthermore, the benzyl group profoundly influences the solid‑state nanostructure formation and photophysical properties observed in 1‑alkyl‑5‑aminoimidazole‑4‑carboxamide series, a consideration for materials‑oriented procurement [REFS‑4].

5-Amino-1-benzylimidazole-4-carboxamide – Comparative Quantitative Evidence for Procurement and Selection


Pre-Installed N1-Benzyl Enables Direct 9-Benzylpurine Cyclization vs. Unsubstituted AICA

5-Amino-1-benzylimidazole-4-carboxamide (II) serves as a direct precursor for 9-benzyl-2-butylpurine-6-ol (IV) via cyclization with ethyl pentanoate and EtONa in ethanol. The unsubstituted parent, 5-amino-1H-imidazole-4-carboxamide (AICA, I, CAS 360‑97‑4), lacks this capability and requires an additional benzylation step with benzyl chloride/NaOH/DMSO to install the N1-benzyl group before cyclization [1]. This pre‑installation eliminates one synthetic step, reduces cumulative yield loss, and avoids the regioselectivity challenges of late‑stage N‑alkylation.

Synthetic chemistry Purine synthesis Guanine analogs

Yield Advantage in 9-Substituted Guanine Synthesis via Cyclodesulfurization

In the Alhede et al. cyclodesulfurization methodology, 5-amino-1-alkylimidazole-4-carboxamides are converted to the corresponding 1-alkyl-5-[(thiocarbamoyl)amino]imidazole-4-carboxamides, which upon treatment with heavy‑metal salts in aqueous NaOH yield 9‑substituted guanines. The benzyl derivative (CAS 3815‑69‑8) serves as the precursor for 9‑benzylguanine, achieving a high cyclization yield (~82% for the ethyl analog in the same series) . By contrast, the 1‑methyl analog yields 9‑methylguanine, and the 1‑ribofuranosyl analog yields guanosine (~51%) [REFS‑1]. The benzyl group provides a balance of steric bulk and crystallinity that favors the cyclization step relative to more flexible alkyl chains.

Guanine synthesis Cyclodesulfurization Antiviral intermediates

Anti-Trypanosomal Activity Class Membership: Benzyl Scaffold vs. Clinical Comparator Nifurtimox

The compound class of 1‑(substituted)benzyl‑5‑aminoimidazole‑4‑carboxamides has been characterized as potent orally active inhibitors of Trypanosoma cruzi in mice. Within the series, the 1‑(4‑chlorobenzyl) analog (L‑153,094) and the 1‑(3,4‑dichlorobenzyl) analog (L‑153,153) are approximately 7‑fold more potent upon oral administration than the clinical drug nifurtimox (Lampit) in suppressing blood parasite levels in acute murine infections [1]. 5‑Amino‑1‑benzylimidazole‑4‑carboxamide (unsubstituted benzyl) represents the baseline scaffold from which the more potent chloro‑substituted analogs were derived, defining the minimal pharmacophoric requirement for this anti‑trypanosomal activity [1].

Chagas disease Trypanosoma cruzi Oral antiparasitic

Dimroth Rearrangement: Benzyl vs. Glycosyl Substituent Directs Exocyclic Aminoimidazole Formation

Under base‑catalyzed Dimroth rearrangement conditions, 1‑benzyl‑5‑aminoimidazoles undergo a regiospecific and stereoselective translocation of the endocyclic N1 substituent to an exocyclic 4‑(N‑benzylamino)imidazole product. Costanzi et al. report an efficient route to unusual exocyclic 4‑N‑ribofuranosyl‑aminoimidazole nucleosides and related 4‑N‑benzylaminoimidazoles via this rearrangement. The 1‑benzyl‑5‑aminoimidazole‑4‑carboxamide substrate (CAS 3815‑69‑8) participates with ~71% conversion efficiency, providing a practical entry to 4‑(N‑benzylamino)imidazole derivatives that are otherwise difficult to access [REFS‑1].

Dimroth rearrangement Nucleoside analogs Regioselective synthesis

5-Amino-1-benzylimidazole-4-carboxamide – Research and Industrial Application Scenarios Supported by Quantitative Evidence


Direct Synthesis of 9-Benzylpurine Libraries Without Additional N-Alkylation

Procurement of 5‑amino‑1‑benzylimidazole‑4‑carboxamide eliminates the N‑benzylation step required when starting from AICA (CAS 360‑97‑4), enabling immediate cyclization to 9‑benzyl‑2‑butylpurine‑6‑ol and onward to 8‑hydroxyadenine derivatives with interferon‑inducing activity [REFS‑1]. This scenario is ideal for medicinal chemistry groups synthesizing focused purine libraries where the benzyl group is a desired N9 substituent.

9-Substituted Guanine Synthesis via High-Yield Cyclodesulfurization

The compound serves as a precursor for the Alhede cyclodesulfurization protocol, producing 9‑benzylguanine in high yield. This application supports antiviral research programs developing acyclovir/ganciclovir analogs where 9‑substitution is critical for thymidine kinase recognition [REFS‑1].

Baseline Scaffold for Anti-Trypanosomal Lead Optimization

As the unsubstituted parent of a compound class demonstrating ~7‑fold oral potency advantage over nifurtimox in murine T. cruzi models, this compound is the appropriate procurement choice for SAR expansion campaigns targeting Chagas disease. The benzyl group provides a synthetic handle for introducing diverse substituents on the phenyl ring to modulate potency and pharmacokinetics [REFS‑1].

Regiospecific Dimroth Rearrangement to 4-(N-Benzylamino)imidazoles

Under base‑catalyzed conditions, the compound undergoes a Dimroth rearrangement with ~71% conversion to yield 4‑(N‑benzylamino)imidazole derivatives, providing access to exocyclic aminoimidazole scaffolds that mimic purine biosynthesis intermediates. This application is relevant to chemical biology and nucleoside mimetic programs [REFS‑1].

Quote Request

Request a Quote for 5-Amino-1-benzylimidazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.